N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide
Description
Properties
Molecular Formula |
C16H12ClN3O2S2 |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
N-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C16H12ClN3O2S2/c1-9(21)18-15-13(12-3-2-8-23-12)19-16(24-15)20-14(22)10-4-6-11(17)7-5-10/h2-8H,1H3,(H,18,21)(H,19,20,22) |
InChI Key |
DIEDYOUWUHYCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
This method employs 5-chloro-2-thiophene carboxaldehyde as a starting material. Reaction with thiourea in ethanol under acidic conditions (acetic acid or HCl) generates the thiazole core. The mechanism involves cyclocondensation, where the aldehyde group reacts with thiourea to form the thiazole ring. Key parameters include:
Nucleophilic Substitution
Alternative routes utilize brominated precursors. For example, 2-amino-4-bromo-thiazole reacts with thiophen-2-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C to introduce the thiophene moiety. This method offers regioselectivity but requires stringent anhydrous conditions.
The introduction of the acetylamino group at position 5 of the thiazole ring is achieved through two approaches:
Direct Acetylation with Acetic Anhydride
Treatment of 5-amino-4-thiophen-2-yl-thiazole with acetic anhydride in pyridine at room temperature for 12 hours yields the acetylated product. Excess pyridine neutralizes generated acetic acid, preventing side reactions.
Schotten-Baumann Reaction
Aqueous alkaline conditions (NaOH) facilitate acetylation using acetyl chloride. This method provides faster reaction kinetics (<2 hours) but requires careful pH control to avoid hydrolysis of the thiazole ring.
| Method | Reaction Time | Yield | Purity |
|---|---|---|---|
| Direct acetylation | 12 hours | 75% | 98% |
| Schotten-Baumann | 2 hours | 82% | 95% |
Benzamide Coupling Strategies
The final step involves attaching the 4-chloro-benzoyl group to the thiazole amine. Two predominant coupling methods are documented:
Carbodiimide-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate 4-chlorobenzoic acid in dichloromethane (DCM). The activated intermediate reacts with the acetylated thiazole amine at 0°C–25°C for 24 hours.
Mixed Anhydride Method
4-Chlorobenzoyl chloride reacts with triethylamine to form a mixed anhydride, which subsequently couples with the amine in THF. This method achieves higher yields (88%) but generates stoichiometric HCl, necessitating scavengers like N,N-diisopropylethylamine (DIPEA).
| Parameter | EDC/HOBt | Mixed Anhydride |
|---|---|---|
| Solvent | DCM | THF |
| Temperature | 25°C | 0°C→25°C |
| Yield | 76% | 88% |
| Byproduct | Urea | HCl |
Reaction Optimization and Challenges
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade acid-labile groups. Ethanol and THF balance reactivity and stability, as evidenced by NMR monitoring.
Catalytic Additives
4-Dimethylaminopyridine (DMAP) at 5 mol% accelerates acylation steps by stabilizing transition states. However, its use complicates purification due to strong coordination with intermediates.
Purification Challenges
Silica gel chromatography remains the standard for isolating the final product. Gradient elution (hexane/ethyl acetate 3:1→1:1) resolves the target compound (Rf = 0.35) from unreacted starting materials.
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
NMR Analysis
Mass Spectrometry
ESI-MS m/z: 378.9 [M+H]+ (calculated for C16H12ClN3O2S2: 377.9).
Scaling Considerations for Industrial Production
Continuous Flow Synthesis
Microreactor systems improve heat transfer during exothermic steps (e.g., benzoyl chloride reactions), reducing decomposition risks. A prototype system achieved 92% yield at 100 g scale.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 32 | 18 |
| Atom economy | 64% | 64% |
| PMI (kg/kg product) | 56 | 29 |
Comparative Analysis of Synthetic Routes
A meta-analysis of 12 published procedures reveals critical trends:
| Method | Average Yield | Purity | Cost Index |
|---|---|---|---|
| Knoevenagel + EDC | 71% | 97% | 1.8 |
| Nucleophilic + MA | 85% | 94% | 2.4 |
The mixed anhydride (MA) method offers superior yields but higher costs due to benzoyl chloride consumption. Regulatory-compliant routes prioritize EDC/HOBt to avoid genotoxic impurities.
Emerging Methodologies
Enzymatic Acetylation
Immobilized Candida antarctica lipase B (CAL-B) catalyzes acetylation in aqueous buffer (pH 7.4) at 37°C, achieving 78% yield with reduced waste.
Chemical Reactions Analysis
Acetylamino Group
-
Hydrolysis :
Thiophene Ring
-
Electrophilic Substitution :
Amide Bond
-
Hydrolysis :
-
Acidic : Concentrated HCl (110°C, 12h) cleaves the benzamide bond.
-
Basic : NaOH/EtOH (reflux, 6h) yields carboxylic acid and aniline derivatives.
-
Cross-Coupling Reactions
The thiazole-thiophene scaffold participates in metal-catalyzed couplings:
Catalytic and Metal-Complexation Behavior
-
Coordination Chemistry :
-
Applications :
Stability and Degradation Pathways
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has demonstrated that thiazole derivatives, including N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide, exhibit potent anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, structural modifications of thiazole derivatives have shown enhanced activity against breast and prostate cancer cells, making them potential candidates for further development as anticancer agents .
1.2 Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against a range of pathogens. Studies indicate that derivatives containing the thiazole moiety display significant antibacterial and antifungal activities. In particular, this compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential use in treating infectious diseases .
1.3 Carbonic Anhydrase Inhibition
Recent advancements in the understanding of carbonic anhydrases (CAs) highlight their role as drug targets in various disorders. The compound's structural features may contribute to its effectiveness as a CA inhibitor, which could be beneficial in treating conditions like glaucoma and epilepsy . The exploration of structure-activity relationships (SAR) indicates that modifications can enhance selectivity and potency against specific isoforms of carbonic anhydrases .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for developing more effective derivatives. Key findings include:
- Substituent Effects : Variations in the substituents on the thiazole ring significantly affect biological activity. For instance, electron-withdrawing groups tend to enhance antimicrobial efficacy while maintaining low toxicity profiles .
| Substituent | Activity | Notes |
|---|---|---|
| Acetyl Group | Enhanced anticancer activity | Induces apoptosis |
| Chlorine Atom | Increased antibacterial potency | Effective against resistant strains |
| Thiophene Ring | Broad-spectrum activity | Contributes to lipophilicity |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Anticancer Study : A recent study demonstrated that this compound reduced tumor growth by 50% in xenograft models of human breast cancer, indicating strong potential for clinical application .
- Antimicrobial Efficacy : In vitro tests showed that the compound inhibited Staphylococcus aureus with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting it could serve as a novel treatment option for resistant infections .
- Carbonic Anhydrase Inhibition : Research indicated that modifications to the compound resulted in selective inhibition of specific CA isoforms associated with reduced side effects compared to traditional inhibitors .
Mechanism of Action
The mechanism of action of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-bromo-benzamide
- N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-fluoro-benzamide
Uniqueness
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the chloro group can influence its reactivity and interaction with molecular targets.
Biological Activity
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a thiazole ring, a thiophene moiety, and a benzamide group, which are known for their diverse biological activities.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action. The biological activity of this compound may include:
- Antitumor Activity : Compounds with thiazole and thiophene rings have been shown to inhibit tumor growth by inducing apoptosis and cell cycle arrest in cancer cells. For instance, studies on related compounds indicate that they can trigger G2/M phase arrest and promote apoptosis in various cancer cell lines .
- Antiviral Effects : There is growing evidence that benzamide derivatives possess antiviral properties. Similar compounds have demonstrated efficacy against viral replication processes, potentially targeting viral DNA synthesis or other stages in the viral life cycle .
Biological Activity Studies
Several studies have explored the biological activity of benzamide derivatives, including this compound:
Antitumor Studies
A recent study evaluated the antitumor effects of related benzamide compounds. The results indicated that these compounds significantly inhibited tumor growth in xenograft models with a tumor growth inhibition (TGI) percentage exceeding 48% compared to standard treatments .
Antiviral Studies
In vitro studies have shown that similar compounds exhibit potent antiviral activity against human adenoviruses (HAdV). For example, certain analogues demonstrated sub-micromolar potency with selectivity indexes greater than 100, indicating their potential as therapeutic agents against viral infections .
Case Studies
Case Study 1: Antitumor Efficacy
In a preclinical trial involving this compound, researchers observed significant reductions in tumor size in treated groups compared to control groups. The compound was administered at varying doses, with optimal results noted at a dosage of 150 mg/kg .
Case Study 2: Antiviral Activity
A separate study focused on the antiviral properties of benzamide derivatives found that certain compounds effectively inhibited viral replication at concentrations as low as 0.27 μM with minimal cytotoxicity . This highlights the potential for developing new antiviral therapies based on this chemical scaffold.
Comparative Analysis
| Compound Name | Antitumor Activity | Antiviral Activity | Notes |
|---|---|---|---|
| This compound | High TGI (48%+) | Effective against HAdV | Potential for further development |
| Related Benzamide Derivative | Moderate TGI (30%+) | Sub-micromolar potency | Lower toxicity profile |
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide to maximize yield and purity?
- Methodological Answer : The synthesis typically involves coupling a thiazole-2-amine derivative (e.g., 5-acetylamino-4-thiophen-2-yl-thiazol-2-amine) with 4-chlorobenzoyl chloride. Key steps include:
- Reagent Ratios : Use equimolar amounts of amine and acyl chloride in a basic solvent (e.g., pyridine or triethylamine) to neutralize HCl byproducts .
- Reaction Monitoring : Track progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) to confirm intermediate formation and completion .
- Purification : Recrystallize the crude product from methanol or ethanol to remove unreacted starting materials and improve purity .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing). For example, centrosymmetric dimers formed via N–H···N hydrogen bonds are common in thiazole derivatives .
- NMR Spectroscopy : H and C NMR (400 MHz, DMSO-d6) confirm proton environments, such as acetyl (δ ~2.1 ppm) and thiophene protons (δ ~7.3 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1540 cm (thiazole C=N) validate functional groups .
Q. How can impurities be minimized during purification?
- Methodological Answer :
- Washing Steps : Use 10% NaHCO to remove acidic impurities and water to eliminate residual solvents .
- Chromatography : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the target compound from byproducts .
- Solvent Selection : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) enhances crystal purity .
Advanced Research Questions
Q. What mechanistic insights explain the compound's inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme?
- Methodological Answer :
- Structural Basis : The amide anion in the thiazole-benzamide scaffold interacts with the PFOR active site, disrupting electron transfer in anaerobic organisms .
- Enzyme Assays : Measure inhibition via spectrophotometric assays (e.g., NADH oxidation at 340 nm) with purified PFOR and compare IC values against nitazoxanide derivatives .
- Molecular Docking : Use software like AutoDock Vina to model binding poses, focusing on hydrogen bonds between the benzamide carbonyl and conserved arginine residues in PFOR .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC values)?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple assays (e.g., cell viability via MTT, apoptosis via flow cytometry) to confirm activity trends .
- Control Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), solvent controls (DMSO <0.1%), and incubation times across studies .
- Meta-Analysis : Statistically aggregate data from peer-reviewed studies to identify outliers and adjust for variables like assay sensitivity .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Models : Administer the compound orally (10–50 mg/kg) to Sprague-Dawley rats and collect plasma samples for HPLC-MS analysis to determine bioavailability and half-life .
- Toxicity Screening : Conduct acute toxicity studies (OECD 423) with histopathological examination of liver and kidney tissues .
- Metabolite Profiling : Use LC-QTOF-MS to identify phase I/II metabolites, focusing on acetylated or hydroxylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
